S-Lenalidomide

Vue d'ensemble

Description

S-Lenalidomide: is a stereoisomer of lenalidomide, a derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, which is then hydrogenated to produce lenalidomide .

Industrial Production Methods: Industrial production of lenalidomide typically involves the use of transition metals for hydrogenation and various purification techniques to ensure high yield and purity. Optimization of these methods is crucial for cost-effective and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions: Lenalidomide undergoes several types of chemical reactions, including:

Oxidation: Lenalidomide can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The nitro precursor of lenalidomide is reduced to form the active compound.

Substitution: Lenalidomide can undergo substitution reactions, particularly at the amino and piperidine moieties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogenation is typically carried out using palladium or platinum catalysts.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of lenalidomide, which can have different pharmacological properties .

Applications De Recherche Scientifique

Multiple Myeloma

S-Lenalidomide is utilized in various treatment regimens for MM, often in combination with dexamethasone. Clinical trials have demonstrated significant improvements in overall survival and progression-free survival rates among patients treated with this compound compared to those receiving placebo or other therapies.

| Study | Treatment Regimen | Overall Response Rate | Median Progression-Free Survival |

|---|---|---|---|

| MM-009 | Lenalidomide + Dexamethasone | 61% | 13.4 months |

| MM-010 | Lenalidomide + Dexamethasone | 60% | 11.1 months |

These studies indicate that this compound significantly enhances treatment outcomes in newly diagnosed and relapsed cases of MM .

Myelodysplastic Syndromes

In patients with low to intermediate-risk MDS, this compound has shown efficacy in treating anemia associated with deletion 5q abnormalities. Clinical data suggest that a substantial proportion of patients achieve transfusion independence following treatment.

| Patient Group | Response Rate | Transfusion Independence Rate |

|---|---|---|

| MDS with Del(5q) | 67% | 58% |

This demonstrates the compound's potential in addressing hematological deficiencies linked to MDS .

Mantle Cell Lymphoma

This compound is also indicated for MCL after two prior therapies. Studies show that it can lead to durable responses in this challenging patient population.

| Study | Treatment Regimen | Overall Response Rate |

|---|---|---|

| Phase II Trial | Lenalidomide monotherapy | 43% |

The efficacy of this compound in MCL highlights its versatility across different malignancies .

Case Study 1: Multiple Myeloma with Severe Adverse Reactions

A notable case involved a patient who developed Stevens-Johnson Syndrome (SJS) after starting treatment with this compound combined with prednisolone. Despite the severe cutaneous reaction, the patient achieved complete remission from MM after discontinuation of this compound and switching to dexamethasone .

Case Study 2: Nephrotic Syndrome Related to Light Chain Deposition Disease

Another case reported successful management of nephrotic syndrome caused by Light Chain Deposition Disease (LCDD) using this compound as a second-line treatment after bortezomib failure. The patient achieved a very good partial response, demonstrating lenalidomide's efficacy beyond traditional indications .

Mécanisme D'action

Lenalidomide exerts its effects through multiple mechanisms:

Immunomodulation: It enhances the release of interleukin-2 and interferon-gamma from activated T cells and increases natural killer cell-mediated cytotoxicity

Anti-angiogenesis: Lenalidomide inhibits the production of vascular endothelial growth factor, reducing blood supply to tumors

Protein Degradation: Lenalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3, which are involved in multiple myeloma cell survival

Comparaison Avec Des Composés Similaires

Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also used for its immunomodulatory properties.

Pomalidomide: Another derivative of thalidomide, with similar but more potent effects compared to lenalidomide.

Darzalex (daratumumab): A monoclonal antibody used in combination with lenalidomide for the treatment of multiple myeloma.

Uniqueness: Lenalidomide is unique due to its balanced profile of immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It has fewer side effects compared to thalidomide and is more potent than pomalidomide in certain applications .

Activité Biologique

S-Lenalidomide, a derivative of lenalidomide, has garnered attention in the field of oncology for its biological activity, particularly in hematological malignancies such as multiple myeloma and myelodysplastic syndromes (MDS). This article explores the mechanisms of action, therapeutic effects, and clinical findings associated with this compound, supported by data tables and case studies.

This compound exerts its biological effects primarily through the modulation of the immune system and the direct targeting of malignant cells. The compound is known to enhance the host's antitumor immune responses while directly inhibiting tumor cell proliferation. Key mechanisms include:

- Ubiquitination and Proteasomal Degradation : this compound modulates the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of key transcription factors such as IKZF1 and IKZF3 in multiple myeloma cells. This degradation is crucial for inducing apoptosis in these malignant cells .

- Cytokine Modulation : The compound reduces pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in malignancies. By downregulating NF-kB activity, this compound inhibits anti-apoptotic proteins that contribute to tumor survival .

- Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, and p27, which are vital for cell cycle arrest. This upregulation occurs through epigenetic modifications that enhance transcription factor access to DNA .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in treating various hematological cancers. Below is a summary of key findings from notable studies:

Case Studies

- Case Study on Multiple Myeloma : A patient with relapsed multiple myeloma treated with this compound showed a significant reduction in tumor burden after three cycles, with complete remission achieved after six cycles. This case highlights the potential for this compound to induce durable responses in heavily pre-treated patients.

- Case Study on MDS : In a cohort of patients with del(5q) MDS, treatment with this compound resulted in a high rate of transfusion independence and cytogenetic improvements. One patient achieved complete cytogenetic remission after four months of therapy.

Propriétés

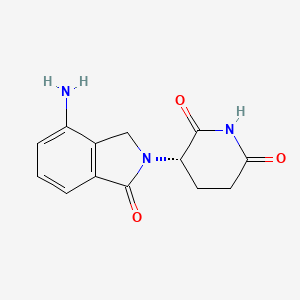

IUPAC Name |

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202271-91-8 | |

| Record name | Lenalidomide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CTP-221 overcome the challenge of rapid epimerization associated with S-Lenalidomide?

A2: CTP-221 is a deuterated analog of this compound specifically designed to address the challenge of epimerization. This modification involves strategically replacing key hydrogen atoms, including those at the molecule's chiral center, with deuterium. [] Studies in various species, including mice, rats, and monkeys, have shown that CTP-221 exhibits significantly greater stability against epimerization compared to this compound. [] This enhanced stability ensures prolonged exposure to the more potent S-enantiomer while minimizing exposure to the R-enantiomer. [] Consequently, CTP-221 holds promise for a superior therapeutic index compared to the racemic Lenalidomide. []

Q2: How does Lenalidomide, and by extension this compound, exert its anti-myeloma effects?

A3: While the precise mechanism of action remains an active area of research, studies suggest Lenalidomide's anti-myeloma effects are mediated, in part, through cereblon (CRBN). [] Lenalidomide, in the presence of CRBN, triggers an accumulation of intracellular immunoglobulin proteins, particularly light chains, within myeloma cells. [] This accumulation disrupts the normal protein folding environment within the endoplasmic reticulum (ER), leading to a condition known as ER stress. [] Myeloma cells are particularly susceptible to ER stress, and prolonged ER stress can trigger cell death, contributing to the anti-myeloma effects. [] Importantly, this mechanism appears to be dependent on CRBN, as cells lacking CRBN are resistant to this effect of Lenalidomide. []

Q3: How does the understanding of Lenalidomide resistance mechanisms contribute to the development of improved treatment strategies for multiple myeloma?

A5: Research has identified the Wnt/β-catenin pathway as a potential driver of resistance to Lenalidomide in multiple myeloma. [] This pathway, when activated, can lead to increased expression of proteins like β-catenin and CD44, ultimately contributing to resistance. [] Understanding this resistance mechanism paves the way for developing new therapeutic strategies. For example, targeting the Wnt/β-catenin pathway with inhibitors could potentially re-sensitize resistant myeloma cells to Lenalidomide, enhancing its effectiveness. [] This example highlights the importance of elucidating the mechanisms of drug resistance to guide the development of more effective treatment approaches for multiple myeloma.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.